molecular formula C21H25N5O2 B11241970 N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11241970
M. Wt: 379.5 g/mol
InChI Key: QFORZMWDESZTMU-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features a benzimidazole moiety and a cycloheptapyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzimidazole derivative, followed by the formation of the cycloheptapyridazine ring. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzimidazole and cycloheptapyridazine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or cycloheptapyridazine rings.

Scientific Research Applications

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, while the cycloheptapyridazine ring may modulate various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: A simpler benzimidazole derivative with similar structural features.

    Cycloheptapyridazine: A compound with a similar ring structure but lacking the benzimidazole moiety.

Uniqueness

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to the combination of the benzimidazole and cycloheptapyridazine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C21H25N5O2/c1-15-23-18-9-5-6-10-19(18)25(15)12-11-22-20(27)14-26-21(28)13-16-7-3-2-4-8-17(16)24-26/h5-6,9-10,13H,2-4,7-8,11-12,14H2,1H3,(H,22,27)

InChI Key

QFORZMWDESZTMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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